Acridine, 9-amino-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-amino-2,4-dimethyl- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of biological activities and industrial applications. The compound’s structure consists of a planar tricyclic ring system, which allows it to intercalate into DNA, making it useful in various scientific and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-amino-2,4-dimethyl- typically involves the following steps:
Nitration: The starting material, 2,4-dimethylaniline, undergoes nitration to form 2,4-dimethyl-1-nitrobenzene.
Reduction: The nitro group is then reduced to an amino group, yielding 2,4-dimethylaniline.
Cyclization: The final step involves cyclization with formic acid and a suitable catalyst to form acridine, 9-amino-2,4-dimethyl-.
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale nitration and reduction processes, followed by cyclization under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: Acridine, 9-amino-2,4-dimethyl- can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Acridine, 9-amino-2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in DNA intercalation studies due to its planar structure.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The primary mechanism of action of acridine, 9-amino-2,4-dimethyl- involves DNA intercalation. The planar tricyclic structure allows the compound to insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases and telomerases. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .
Comparison with Similar Compounds
Acridine Orange: Known for its use as a fluorescent dye and in nucleic acid staining.
Proflavine: Used as an antiseptic and in DNA intercalation studies.
Amsacrine: An anticancer agent that also intercalates into DNA.
Uniqueness: Acridine, 9-amino-2,4-dimethyl- is unique due to its specific substitution pattern, which enhances its DNA intercalation ability and biological activity. Compared to other acridine derivatives, it exhibits a distinct profile of anticancer and antimicrobial activities .
Properties
CAS No. |
40504-92-5 |
---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,4-dimethylacridin-9-amine |
InChI |
InChI=1S/C15H14N2/c1-9-7-10(2)15-12(8-9)14(16)11-5-3-4-6-13(11)17-15/h3-8H,1-2H3,(H2,16,17) |
InChI Key |
CVBGTAJIXYROKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.